molecular formula C4H7LiO2 B14306061 Lithium 1,3-dioxan-2-ide CAS No. 118418-18-1

Lithium 1,3-dioxan-2-ide

Cat. No.: B14306061
CAS No.: 118418-18-1
M. Wt: 94.1 g/mol
InChI Key: AIYSHYBPUUZWMZ-UHFFFAOYSA-N
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Description

Lithium 1,3-dioxan-2-ide is an organolithium compound with the molecular formula C4H7LiO2. It is a derivative of 1,3-dioxane, where one of the hydrogen atoms is replaced by a lithium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:

C4H8O2+n-BuLiC4H7LiO2+n-BuH\text{C}_4\text{H}_8\text{O}_2 + \text{n-BuLi} \rightarrow \text{C}_4\text{H}_7\text{LiO}_2 + \text{n-BuH} C4​H8​O2​+n-BuLi→C4​H7​LiO2​+n-BuH

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.

Chemical Reactions Analysis

Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.

    Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.

    Deprotonation: It can deprotonate weak acids, acting as a strong base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.

    Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.

    Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.

Major Products:

    Nucleophilic Substitution: Produces substituted 1,3-dioxanes.

    Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.

    Deprotonation: Results in the formation of lithium salts of the corresponding acids.

Mechanism of Action

The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:

    Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.

    Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.

Comparison with Similar Compounds

Uniqueness: Lithium 1,3-dioxan-2-ide is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered ring analogs. This difference can influence its reactivity and the types of reactions it can undergo.

Properties

CAS No.

118418-18-1

Molecular Formula

C4H7LiO2

Molecular Weight

94.1 g/mol

InChI

InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1

InChI Key

AIYSHYBPUUZWMZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CO[CH-]OC1

Origin of Product

United States

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